

Application Notes and Protocols for Erbium Doping of Silicon in Optoelectronic Applications

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Compound of Interest

Compound Name: Erbium silicide

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This document provides detailed application notes and protocols for the doping of erbium (Er) in silicon (Si), a critical process for the development of silicon-based optoelectronic devices. The incorporation of erbium into silicon enables light emission at the technologically significant wavelength of 1.54 μm , which aligns with the low-loss window of silica-based optical fibers.[1][2][3] This compatibility makes erbium-doped silicon a promising material for integrating photonics with conventional CMOS technology, paving the way for on-chip optical interconnects, light sources, and amplifiers.[2][4][5]

Introduction to Erbium in Silicon for Optoelectronics

Silicon's indirect bandgap fundamentally limits its efficiency as a light-emitting material.[2][3] Doping silicon with erbium overcomes this limitation by utilizing the intra-4f shell transitions of the Er^{3+} ions, which are largely independent of the host material and temperature.[1][5] The characteristic sharp and stable emission at 1.54 μm from the transition between the first excited state ($^4\text{I}_{13/2}$) and the ground state ($^4\text{I}_{15/2}$) of Er^{3+} is ideal for telecommunications.[2][6][7]

The performance of erbium-doped silicon devices is highly dependent on the fabrication process, including the method of erbium incorporation, the concentration of erbium and co-dopants, and post-doping annealing treatments. Co-dopants such as oxygen are crucial for enhancing the luminescence of erbium in silicon by increasing the fraction of optically active Er^{3+} ions and improving their local atomic environment.[4][8][9]

Key Fabrication and Doping Techniques

Several techniques have been developed to introduce erbium into silicon. The choice of method significantly impacts the resulting material properties and device performance. The most common techniques are ion implantation, molecular beam epitaxy (MBE), and metal-organic chemical vapor deposition (MOCVD).

Ion Implantation

Ion implantation is a widely used and versatile technique for introducing erbium into silicon with precise control over the dose and depth profile.[\[10\]](#)[\[11\]](#) This method allows for doping concentrations that exceed the solid solubility limit of erbium in silicon.[\[12\]](#) Post-implantation annealing is a critical step to repair the lattice damage induced by the implantation process and to optically activate the erbium ions.[\[4\]](#)[\[13\]](#)

Table 1: Typical Parameters for Erbium Ion Implantation in Silicon

Parameter	Value	Reference
Erbium Implantation Energy	250 keV - 5 MeV	[1] [5] [14]
Erbium Fluence	8×10^{12} - 8×10^{14} cm ⁻²	[1]
Oxygen Co-implantation Dose	3.5×10^{13} - 1.4×10^{14} O/cm ²	[11]
Annealing Temperature	600 °C - 1000 °C	[1] [13] [14]
Annealing Duration	15 seconds - 30 minutes	[1] [11]
Resulting Er Concentration	3×10^{17} - 7×10^{19} Er/cm ³	[1]

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy allows for the growth of high-quality, single-crystal erbium-doped silicon layers with precise control over the doping profile at the atomic level.[\[6\]](#)[\[15\]](#) Co-doping with oxygen during MBE growth has been shown to suppress erbium segregation and increase the concentration of optically active erbium.[\[8\]](#)

Table 2: Typical Parameters for MBE Growth of Erbium-Doped Silicon

Parameter	Value	Reference
Substrate Temperature	500 °C - 700 °C	[8]
Silicon Growth Rate	0.1 - 0.5 Å/s	-
Erbium Source Temperature	900 °C - 1100 °C	-
Oxygen Partial Pressure	1×10^{-9} - 1×10^{-7} mbar	[8]
Incorporated Er Concentration	$\sim 1.5 \times 10^{19}$ Er/cm ³	[8]
Incorporated O Concentration	$\sim 4 \times 10^{19}$ O/cm ³	[8]

Experimental Protocols

Protocol for Erbium and Oxygen Co-Implantation in Silicon

This protocol outlines the steps for doping silicon with erbium and oxygen using ion implantation followed by rapid thermal annealing (RTA).

Materials and Equipment:

- Silicon (100) wafers (Czochralski-grown recommended for higher oxygen content)
- Ion implanter
- Rapid Thermal Annealing (RTA) system
- High-purity erbium and oxygen sources for implanter
- Wafer cleaning solutions (e.g., RCA-1 and RCA-2)

Procedure:

- Wafer Cleaning:
 - Perform a standard RCA clean to remove organic and metallic contaminants from the silicon wafer surface.

- Finish with a dilute HF dip to remove the native oxide and hydrogen-passivate the surface.
- Preamorphization (Optional but Recommended):
 - To suppress channeling effects during implantation and enhance solid-phase epitaxial regrowth, preamorphize the surface layer of the silicon wafer by implanting with Si⁺ ions. A typical condition is a dual implant of 5x10¹⁵ Si⁺/cm² at 500 keV and 2x10¹⁵ Si⁺/cm² at 150 keV.
- Erbium Implantation:
 - Load the cleaned (and preamorphized) wafer into the ion implanter.
 - Implant erbium ions at a desired energy and fluence. For example, implant with 250 keV Er⁺ to a fluence of 8x10¹⁴ cm⁻².[\[1\]](#)
- Oxygen Co-implantation:
 - Without breaking vacuum if possible, perform oxygen co-implantation. The oxygen profile should overlap with the erbium profile. A typical condition is implantation with 35 keV O⁺ to a fluence of 5x10¹⁵ cm⁻².
- Solid-Phase Epitaxial Regrowth (for amorphized samples):
 - Anneal the wafer at 600 °C for 30 minutes in a nitrogen atmosphere to recrystallize the amorphized layer.[\[1\]](#)
- Activation Annealing:
 - Perform a rapid thermal anneal (RTA) at a higher temperature to optically activate the erbium and reduce residual defects. A typical condition is 1000 °C for 15 seconds in a nitrogen or argon ambient.[\[1\]](#)

Protocol for Photoluminescence (PL) Spectroscopy Characterization

This protocol describes the procedure for measuring the photoluminescence spectrum of erbium-doped silicon to verify the characteristic 1.54 μm emission.

Equipment:

- Laser source for excitation (e.g., Ar⁺ laser at 514.5 nm or a tunable Ti:sapphire laser)[1]
- Cryostat for low-temperature measurements (e.g., liquid nitrogen or closed-cycle helium)
- Monochromator
- InGaAs detector (sensitive in the 1.54 μm wavelength range)
- Lock-in amplifier and chopper for noise reduction
- Data acquisition system

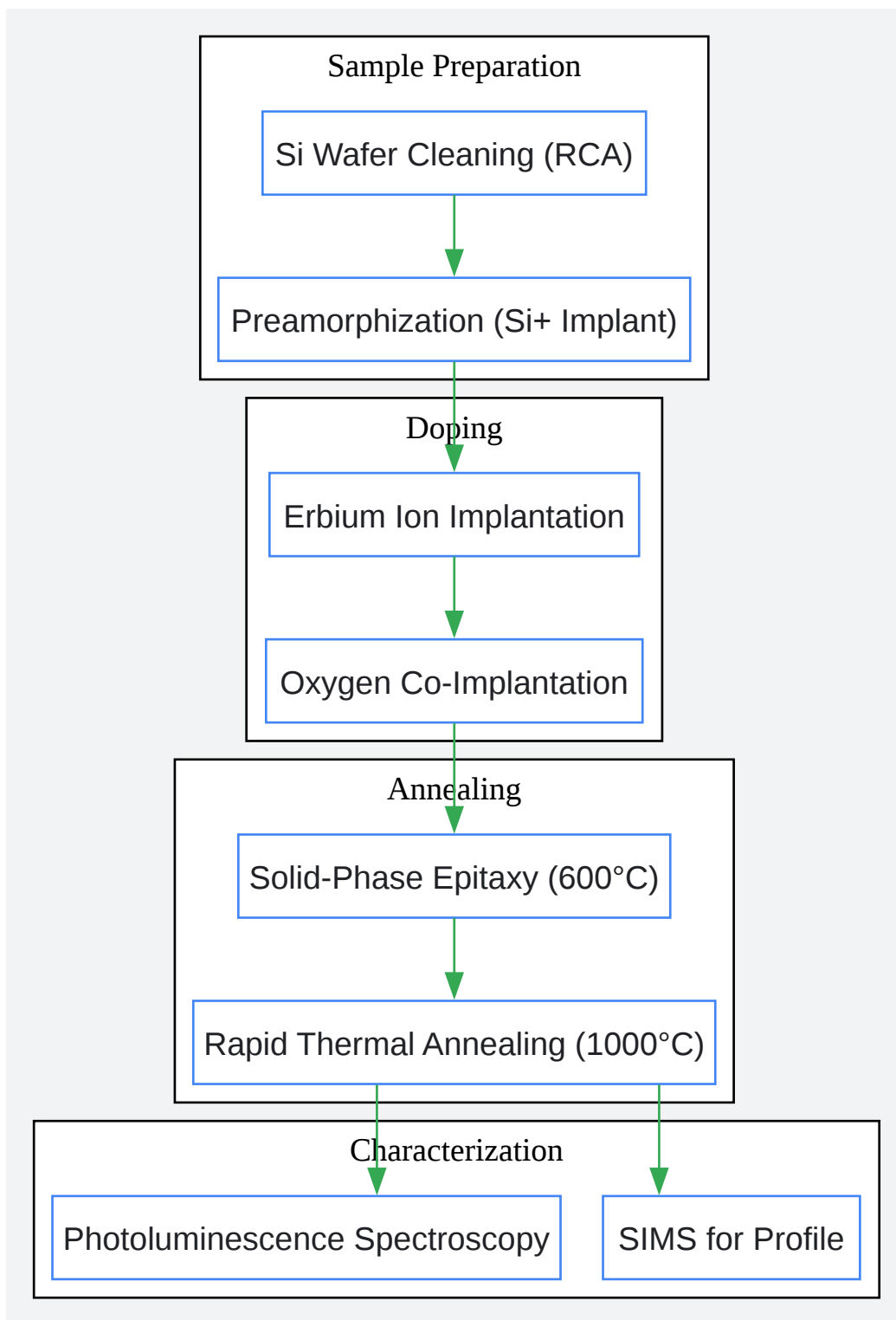
Procedure:

- Sample Mounting:
 - Mount the erbium-doped silicon sample in the cryostat.
 - Evacuate the cryostat and cool the sample to the desired measurement temperature (e.g., 77 K).[1]
- Optical Alignment:
 - Align the laser beam to focus on the sample surface. A typical spot size is around 1 mm in diameter.[1]
 - Position the collection optics to efficiently gather the emitted light and focus it onto the entrance slit of the monochromator.
- Data Acquisition:
 - Modulate the laser beam using the optical chopper.
 - Set the monochromator to scan the desired wavelength range (e.g., 1400 nm to 1650 nm).
 - The signal from the InGaAs detector is fed into the lock-in amplifier, which is referenced to the chopper frequency.

- Record the output of the lock-in amplifier as a function of wavelength to obtain the PL spectrum.
- Data Analysis:
 - Identify the characteristic erbium-related peak at approximately 1.54 μm .[\[1\]](#)
 - Analyze the peak intensity, linewidth, and any fine structure to assess the quality of the erbium doping.

Visualizations

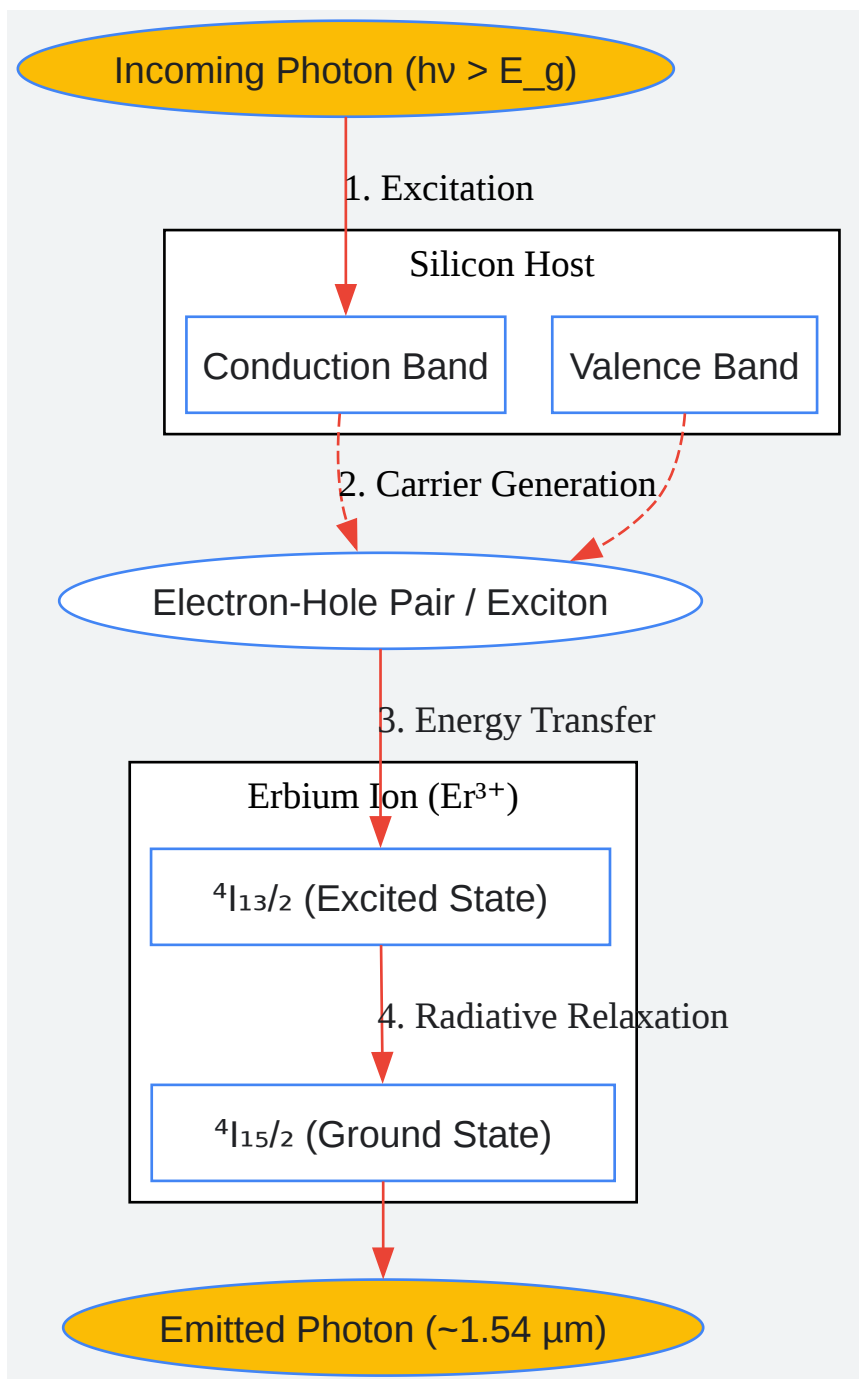
Experimental Workflow for Erbium Doping by Ion Implantation



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Caption: Workflow for Er doping of Si via ion implantation.

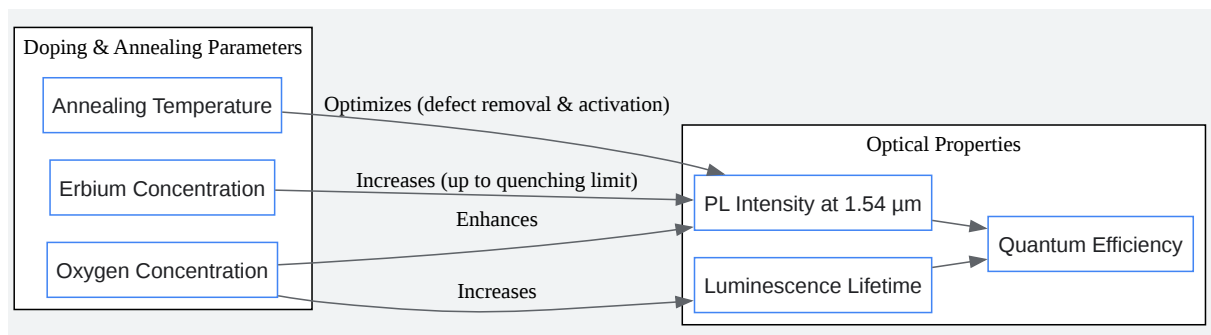
Energy Transfer Pathway for Erbium Luminescence in Silicon



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Caption: Energy transfer for Er^{3+} luminescence in silicon.

Doping Parameters vs. Optical Properties



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Caption: Relationship between doping parameters and optical properties.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on erbium-doped silicon.

Table 3: Optical Properties of Erbium-Doped Silicon

Property	Value	Conditions	Reference
Peak Emission Wavelength	~1.54 μm	Characteristic of Er^{3+} $^4\text{I}_{13/2} \rightarrow ^4\text{I}_{15/2}$	[1][6]
Luminescence Lifetime (without O_2)	0.33 ms	MBE-grown Si:Er	[8]
Luminescence Lifetime (with O_2)	1.81 ms	MBE-grown Si:Er:O	[8][16]
Internal Quantum Efficiency	$> 3 \times 10^{-6}$	Electrically excited Er in Cz-Si	[1]
Thermal Quenching Activation Energy	6.6 meV and 47.4 meV	Two non-radiative back-transfer processes	[13]

Table 4: Performance of Erbium-Doped Silicon Light-Emitting Diodes (LEDs)

Parameter	Value	Device Structure / Conditions	Reference
Electroluminescence	Observed at 77 K and Room Temperature	Forward and reverse biased p-n junctions	[4][6][17]
Threshold Current for Stimulated Emission	~6 mA (~0.8 A/cm ²)	Er/O-doped Si planar LEDs with deep cooling process	[10]
Emission Rate (1x1 μm^2 device)	~5 x 10 ⁶ photons/s	Room temperature, CMOS compatible process on SOI	[7][18]

Conclusion

The doping of silicon with erbium represents a viable pathway toward the realization of silicon-based optoelectronic integrated circuits. The protocols and data presented in these application notes provide a foundation for researchers and scientists to fabricate and characterize erbium-

doped silicon materials and devices. Successful implementation requires careful control over the doping and annealing processes to maximize the concentration of optically active Er^{3+} ions and minimize non-radiative recombination pathways. Further research and development in this area hold the potential to revolutionize optical communications and on-chip data transmission.

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